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Compound of Interest

Compound Name: (R)-4-Methyloxazolidine-2,5-dione

Cat. No.: B2841644

Introduction

(R)-4-Methyloxazolidine-2,5-dione, also known as D-Alanine N-carboxyanhydride (NCA), is a
pivotal chiral building block in the synthesis of stereospecific polypeptides and various
pharmaceutical agents. Its high reactivity and defined stereochemistry make it an invaluable
reagent for creating complex biomolecules and therapeutic compounds. A thorough
understanding of its structural and electronic properties, as elucidated by spectroscopic
techniques, is paramount for its effective utilization in research and development. This guide
provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (R)-4-Methyloxazolidine-2,5-dione, offering field-proven
insights for researchers, scientists, and drug development professionals.

Molecular Structure

The structural integrity and purity of (R)-4-Methyloxazolidine-2,5-dione are the foundation of
its utility. The molecule consists of a five-membered oxazolidine-2,5-dione ring with a methyl
group at the fourth position, conferring its chirality.

Caption: Molecular structure of (R)-4-Methyloxazolidine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of (R)-4-
Methyloxazolidine-2,5-dione in solution. Both *H and 3C NMR provide unambiguous
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evidence for the compound's identity and purity.

'H NMR Spectroscopy

The proton NMR spectrum of (R)-4-Methyloxazolidine-2,5-dione is characterized by its
simplicity, reflecting the small number of distinct protons in the molecule. The chemical shifts
can vary slightly depending on the solvent used.

Data Summary Table:

. . Chemical Shift .
Chemical Shift . Coupling
e . (3) in CDCI3 ]
Proton Multiplicity (0) in DMSO- (S) Constant (J) in
d6[1] . DMSO-d6[1]
enantiomer)[2]
) ~6.5-7.5 ppm
NH Singlet 9.01 ppm -
(broad)
CH Quartet 4.47 ppm 4.43 ppm 7.2Hz
CHs Doublet 1.33 ppm 1.53 ppm 7.2Hz

Interpretation:

e NH Proton: The downfield singlet at 9.01 ppm in DMSO-d6 is characteristic of the amine
proton within the anhydride ring. In less polar solvents like CDCI3, this peak is often broader
and may appear further upfield. The lability of this proton means it can exchange with
residual water in the solvent, sometimes leading to peak broadening or disappearance upon
D20 exchange.

e CH Proton: The quartet observed at 4.47 ppm (DMSO-d6) is due to the methine proton at the
chiral center. Its coupling to the three protons of the adjacent methyl group results in the
guartet multiplicity, as predicted by the n+1 rule.

e CHs Protons: The doublet at 1.33 ppm (DMSO-d6) corresponds to the three equivalent
protons of the methyl group. The splitting into a doublet is a result of coupling with the single
methine proton.
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3C NMR Spectroscopy

The 13C NMR spectrum provides key information about the carbon framework of the molecule,
particularly the carbonyl carbons.

Data Summary Table:

Carbon Chemical Shift (8) in DMSO-d6[1]
C=0 (ester) 172.5 ppm

C=0 (amide) 151.8 ppm

CH 52.9 ppm

CHs 16.8 ppm

Interpretation:

e Carbonyl Carbons: The two distinct downfield signals at 172.5 ppm and 151.8 ppm are
assigned to the two carbonyl carbons of the anhydride ring. The ester carbonyl (C=0)
typically resonates at a lower field (higher ppm) than the amide carbonyl (N-C=0).

o Methine Carbon: The signal at 52.9 ppm corresponds to the chiral methine carbon attached
to the nitrogen and the methyl group.

o Methyl Carbon: The upfield signal at 16.8 ppm is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional
groups in (R)-4-Methyloxazolidine-2,5-dione, particularly the characteristic anhydride
carbonyl groups.

Expected IR Absorption Bands:
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Expected Wavenumber

Functional Group Vibration
(cm™)
N-H Stretch 3200 - 3400
C-H Stretch (sp?3) 2850 - 3000
Asymmetric Stretch
C=0 _ 1840 - 1870
(Anhydride)
C=0 Symmetric Stretch (Anhydride) 1770 - 1800
C-O Stretch 1000 - 1300

Interpretation:

The most prominent features in the IR spectrum of an N-carboxyanhydride are the two strong
carbonyl stretching bands.[3] The asymmetric and symmetric stretching modes of the
anhydride group give rise to two distinct absorptions, which is a hallmark of this functional
group. The N-H stretching vibration is also expected to be present, although its intensity and
position can be influenced by hydrogen bonding in the solid state. The C-H stretching and
bending vibrations of the methyl and methine groups will also be present in their characteristic
regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of (R)-4-Methyloxazolidine-2,5-dione, further confirming its identity.

Molecular Weight:

e Molecular Formula: CaHsNOs3

e Monoisotopic Mass: 115.027 Da
Predicted Fragmentation Pathway:

Electron ionization (El) of (R)-4-Methyloxazolidine-2,5-dione is expected to produce a
molecular ion peak (M*") at m/z = 115. Subsequent fragmentation is likely to proceed through
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the loss of stable neutral molecules. A primary fragmentation pathway involves the loss of
carbon dioxide (CO2z), a common fragmentation for cyclic anhydrides.

[M - CO2]*

- CO2 m/iz=71 -Co
[M-CO: - COJ*

(R)-4-Methyloxazolidine-2,5-dione miz = 43

m/z =115

Click to download full resolution via product page

Caption: Predicted mass spectrometry fragmentation pathway for (R)-4-Methyloxazolidine-
2,5-dione.

Interpretation:
e Molecular lon (m/z = 115): The peak corresponding to the intact molecule.

e Loss of COz (m/z = 71): A significant fragment resulting from the expulsion of a molecule of
carbon dioxide.

e Loss of COz2 and CO (m/z = 43): Further fragmentation of the m/z = 71 ion through the loss
of carbon monoxide would lead to a fragment at m/z = 43.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data
presented in this guide.

NMR Spectroscopy

Sample Preparation

( ) o e (e e | (e e W |

Data Acquisition
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Caption: Workflow for NMR spectroscopic analysis.
Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-4-Methyloxazolidine-
2,5-dione into a clean, dry vial. Dissolve the sample in approximately 0.7 mL of a suitable
deuterated solvent (e.g., DMSO-d6 or CDCIs). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the
deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field
homogenetity.

Data Acquisition: Acquire the *H NMR spectrum using a standard single-pulse experiment.
For the 3C NMR spectrum, a proton-decoupled pulse sequence is typically used to enhance
signal-to-noise and simplify the spectrum.

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the
frequency-domain spectrum. Perform phase and baseline correction. Reference the
chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for *H and 39.52 ppm
for 13C).

IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

 Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.

e Background Scan: Record a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove contributions from the instrument and
atmosphere.

o Sample Application: Place a small amount of solid (R)-4-Methyloxazolidine-2,5-dione onto
the ATR crystal.
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» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Acquire the IR spectrum over the desired range (typically 4000-400 cm~1).

o Data Processing: The software will automatically perform the background subtraction.
Analyze the resulting spectrum for the characteristic absorption bands.

Mass Spectrometry

Methodology (Electron lonization - EIl):

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples.

« lonization: The sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV) in the ion source, leading to the formation of a molecular ion and fragment

ions.

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded as a function of
their m/z, generating the mass spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated
framework for the identification and characterization of (R)-4-Methyloxazolidine-2,5-dione.
The combination of NMR, IR, and MS techniques allows for an unambiguous confirmation of its
structure, purity, and key functional groups. This information is essential for ensuring the quality
and reliability of this important chiral building block in its diverse applications in chemical
synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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